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Executive Summary
Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the

mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the

frontline drug isoniazid, Ftivazide's development represents a significant chapter in the history

of chemotherapeutics, particularly within the context of the Soviet Union's public health

initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis

of Ftivazide, presenting detailed experimental protocols, quantitative data, and visualizations

of its mechanism of action and synthetic pathway.

Historical Context and Discovery
The discovery of Ftivazide is intrinsically linked to the groundbreaking success of isoniazid in

the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent anti-

tuberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds

to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic

profiles.

While the exact timeline and individual researchers behind the initial discovery of Ftivazide
(also known as Phthivazid) are not extensively documented in widely available international

literature, it is established that the compound was developed and utilized as an anti-

tuberculosis drug in the Soviet Union. Research in the USSR focused on modifying the
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isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin

yielded Ftivazide, a compound that demonstrated significant anti-mycobacterial activity.

Chemical Synthesis
The synthesis of Ftivazide is a classical example of a condensation reaction, specifically the

formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the

nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin,

followed by the elimination of a water molecule.

Synthesis Pathway
The logical workflow for the synthesis of Ftivazide is outlined below:
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Ftivazide
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Figure 1: Synthetic workflow for Ftivazide.

Experimental Protocol: Synthesis of N′-[(1E)-4-Hydroxy-
3-methoxybenzylidene]isonicotinohydrazide (Ftivazide)
This protocol is based on established laboratory procedures for the synthesis of hydrazones.

Materials:

Isonicotinic acid hydrazide (Isoniazid)

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Absolute Ethanol
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Procedure:

In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and

vanillin.[1]

Add a sufficient volume of absolute ethanol to dissolve the reactants completely.

Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Upon cooling, the Ftivazide product will precipitate out of the solution.

Collect the solid product by filtration.

Wash the collected solid with cold ethanol to remove any unreacted starting materials or

impurities.

Dry the purified product. The crude product can be further purified by recrystallization from a

70% v/v ethanol solution to afford colorless prismatic crystals.

Yield:

The reported yield for this synthesis is approximately 82%.

Quantitative Data: Synthesis and Characterization
Parameter Value Reference

Molecular Formula C₁₄H₁₃N₃O₃

Molecular Weight 271.27 g/mol

Yield 82%

Appearance Colorless prismatic crystals

Spectroscopic Data:
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IR (KBr disk, cm⁻¹): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (Ar—C=C), 1265 (–OCH₃)

¹H NMR (400 MHz, DMSO-d₆): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d,

2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)

LC–MS m/z: 272.15 (M + H)⁺

Mechanism of Action
Ftivazide, similar to its parent compound isoniazid, is a prodrug that requires activation within

the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the

inhibition of mycolic acid synthesis, which is an essential component of the robust and complex

cell wall of Mycobacterium tuberculosis.

Signaling Pathway of Ftivazide Action
The following diagram illustrates the proposed mechanism of action for Ftivazide:
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Figure 2: Proposed mechanism of action for Ftivazide.
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Once Ftivazide enters the mycobacterial cell, it is believed to be enzymatically converted into

its active form. This active metabolite then targets and inhibits key enzymes involved in the

fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of

mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall,

leading to increased permeability and ultimately, bacterial cell death.

Anti-Tuberculosis Activity
Ftivazide has demonstrated in vitro activity against Mycobacterium tuberculosis. The minimum

inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. While

extensive comparative data is not readily available in all literature, the following table

summarizes representative MIC values for isoniazid against susceptible strains for context.

Further research is needed to compile a comprehensive table of Ftivazide's MIC values

against a wide range of susceptible and resistant M. tuberculosis strains.

Quantitative Data: In Vitro Anti-Tuberculosis Activity
(Isoniazid for Reference)

Compound
M. tuberculosis
Strain

MIC (µg/mL) Reference

Isoniazid H37Rv (susceptible) 0.02 - 0.04

Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and

comprehensive MIC data for Ftivazide against various strains is a subject for ongoing literature

consolidation.

Conclusion
Ftivazide stands as a testament to the era of chemical modification of existing antibiotics to

generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid

and vanillin, is a straightforward and efficient process. The mechanism of action, centered on

the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy

against Mycobacterium tuberculosis. While its historical discovery and development within the

Soviet Union's scientific community are not as widely documented as other anti-tuberculosis

drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully

elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its
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activity against contemporary drug-resistant strains of M. tuberculosis would be of significant

value to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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